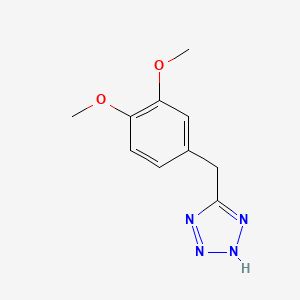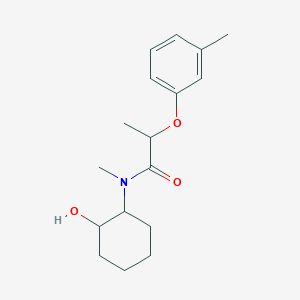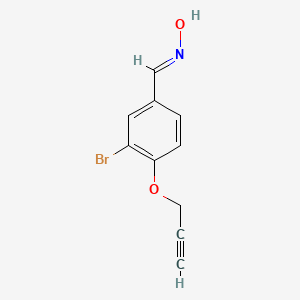
5-(3,4-dimethoxybenzyl)-2H-tetrazole
Descripción general
Descripción
5-(3,4-dimethoxybenzyl)-2H-tetrazole, also known as DMNT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. DMNT is a heterocyclic compound that is widely used in the synthesis of drugs, agrochemicals, and materials.
Aplicaciones Científicas De Investigación
Protective Group in Synthesis
5-(3,4-dimethoxybenzyl)-2H-tetrazole and similar compounds have been utilized as protective groups in the synthesis of complex molecules. Seki (2015) demonstrates the effectiveness of the 2,4-dimethoxybenzyl (DMB) group for protecting tetrazoles in the synthesis of olmesartan medoxomil. The DMB group is shown to be inert to various conditions, including those for ruthenium-catalyzed C–H arylation, but can be easily removed under mild conditions (Seki, 2015).
Applications in Medicinal Chemistry
Tetrazoles, particularly 5-substituted tetrazoles like this compound, are significant in medicinal chemistry. Roh, Vávrová, and Hrabálek (2012) discuss the use of 5-substituted tetrazoles as intermediates in the synthesis of other heterocycles and their role in drug design as non-classical bioisosteres of carboxylic acids. These compounds offer similar acidities but higher lipophilicities and metabolic resistance, making them valuable in the development of new pharmaceuticals (Roh, Vávrová, & Hrabálek, 2012).
Role in Antimycobacterial Agents
The study by Karabanovich et al. (2015) highlights the potential of tetrazole derivatives containing nitro substituents, including this compound, as antitubercular agents. This research focuses on the antitubercular potency, selectivity, and toxicity of tetrazole 1,5- and 2,5-regioisomers, indicating their promising role in developing new treatments for tuberculosis (Karabanovich et al., 2015).
In Liquid Crystal Research
Tariq et al. (2013) have synthesized and characterized new tetrazole liquid crystals, including derivatives of this compound. These compounds, containing various alkyl chains, demonstrate interesting mesogenic behavior, which is crucial in the development of liquid crystal displays and other technologies (Tariq et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3,4-dimethoxybenzyl derivatives, have been reported to interact with various biological targets
Mode of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . It becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Biochemical Pathways
The 3,4-dimethoxybenzyl group has been associated with the formation of self-assembled monolayers of aromatic thiolates .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially influence the bioavailability of the compound.
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation could potentially result in changes at the molecular level .
Action Environment
The action of “5-(3,4-dimethoxybenzyl)-2H-tetrazole” can be influenced by environmental factors such as temperature and the presence of protons. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-15-8-4-3-7(5-9(8)16-2)6-10-11-13-14-12-10/h3-5H,6H2,1-2H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOSKEXCJPFKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNN=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)



![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)


